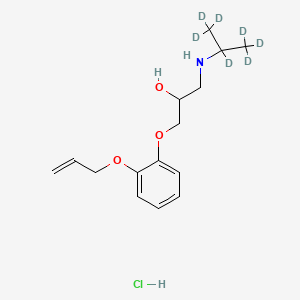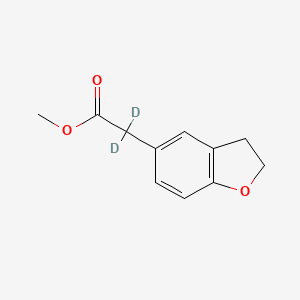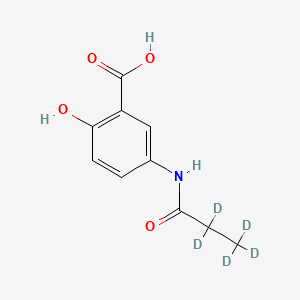
Triclosan-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triclosan-d3 is a variant of Triclosan, a synthetic, chlorinated phenolic antimicrobial agent commonly used in commercial and healthcare products . It is used in items such as soaps, deodorants, shampoos, cosmetics, textiles, plastics, surgical sutures, and prosthetics .
Synthesis Analysis
Triclosan targets lipid synthesis . It blocks lipid synthesis in Escherichia coli, and mutations in, or overexpression of, the gene fabI (which encodes enoyl reductase, involved in fatty acid synthesis) prevents this blockage .Molecular Structure Analysis
Triclosan-d3 has a molecular formula of C12H7Cl3O2 . Its molecular weight is 292.6 g/mol . The InChI string for Triclosan-d3 is InChI=1S/C12H7Cl3O2/c13-7-1-3-11 (9 (15)5-7)17-12-4-2-8 (14)6-10 (12)16/h1-6,16H/i1D,3D,5D .Chemical Reactions Analysis
Triclosan has been shown to block lipid synthesis in Escherichia coli . Mutations in, or overexpression of, the gene fabI (which encodes enoyl reductase, involved in fatty acid synthesis) prevents this blockage .Physical And Chemical Properties Analysis
Triclosan-d3 has a molecular weight of 292.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass of Triclosan-d3 is 290.969993 g/mol .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Effects
Triclosan-d3 is known for its antibacterial and antifungal effects . It is found in numerous commercial products such as mouthwashes, toothpastes, and disinfectants .
Control of Biofilm Formation
Triclosan-d3 is effective in controlling biofilm formation . For example, Colgate Total® toothpaste, which contains 10 mM Triclosan-d3, is known to maintain gingival health by controlling biofilm formation .
Endocrine Disruption
Triclosan-d3 is classified as an endocrine disrupting chemical (EDC) . It can interfere with normal hormonal functions, impair thyroid homeostasis, and could be associated with neurodevelopment impairment .
Metabolic Disorders
Exposure to Triclosan-d3 has been linked to metabolic disorders . This is due to its ability to interfere with the endocrine system .
Cardiotoxicity and Increased Cancer Risk
Triclosan-d3 could be associated with cardiotoxicity and an increased risk of cancer . This is due to its potential toxicity and the detectable concentrations of Triclosan-d3 in various environmental and biological matrices .
Detoxification
Enzymes like laccase 45 can detoxify and transform the Triclosan-d3 into less toxic or non-toxic bi-products .
Mecanismo De Acción
Target of Action
Triclosan-d3, also known as Triclosan, is a broad-spectrum antimicrobial agent . It primarily targets the enoyl-acyl carrier protein reductase enzyme (ENR) . This enzyme plays a crucial role in bacterial fatty acid synthesis, which is essential for bacterial growth and survival .
Mode of Action
Triclosan-d3 interacts with its target, the ENR enzyme, by binding to it . This binding inhibits the activity of the enzyme, thereby disrupting fatty acid synthesis . At lower concentrations, Triclosan-d3 appears bacteriostatic, meaning it prevents the growth of bacteria without necessarily killing them . At higher concentrations, it can be biocidal, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Triclosan-d3 is the fatty acid synthesis pathway in bacteria . By inhibiting the ENR enzyme, Triclosan-d3 disrupts this pathway, leading to a halt in bacterial growth . The compound also has been found to bind with low affinity to both the androgen receptor and the estrogen receptor, where both agonistic and antagonistic responses have been observed .
Pharmacokinetics
It is known that triclosan, in general, is widely used in various products and can be detected in human blood and urine . This suggests that it can be absorbed and distributed in the body. More research is needed to outline the specific ADME properties of Triclosan-d3.
Result of Action
The molecular and cellular effects of Triclosan-d3’s action include increased cellular proliferation and changes in gene expression and protein levels . For instance, it has been found to increase both gene expression and protein levels of cyclin D1 and decrease p21 and Bax gene expression and protein levels . These changes can have significant impacts on cellular processes and overall health.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triclosan-d3. For example, it has been found that Triclosan can accumulate in sediment and aquatic organisms due to its moderate hydrophobicity and lipophilicity . This accumulation can lead to increased exposure and potential toxicity. Furthermore, the presence of nonionic detergents (e.g., Tween 20) has been shown to inhibit Triclosan’s activity in vivo, most likely due to micelle formation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H/i1D,3D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQLINVKFYRCS-UXHGNOADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O)Cl)[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662216 |
Source


|
| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-98-5 |
Source


|
| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)







